molecular formula C13H18ClFN2O B2520805 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1266686-08-1

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2520805
CAS No.: 1266686-08-1
M. Wt: 272.75
InChI Key: FLJCWINKAZCTNI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a propanone moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include:

    Oxidation: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one carboxylic acid

    Reduction: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-ol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.

    Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 3-(4-Methylphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
  • 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride

Uniqueness

3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJCWINKAZCTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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